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A comprehensive comparison of clinical and research environments before and after the
implementation of the American Association of Physicists in Medicine (AAPM) Task Group 263
(TG-263) guidelines reveals a significant move towards greater standardization, improved data
integrity, and enhanced potential for large-scale research in radiation oncology. While
widespread, multi-institutional data on direct clinical outcomes remains nascent, early case
studies and surveys demonstrate marked improvements in nomenclature consistency and
workflow efficiency.

Prior to the establishment of TG-263, the field of radiation oncology grappled with significant
challenges stemming from a lack of standardized nomenclature for targets, organs-at-risk
(OARSs), and dosimetric parameters.[1][2][3] This inconsistency created ambiguities in clinical
communication, posed risks to patient safety, and erected substantial barriers to the pooling of
data for multi-institutional clinical trials and research.[1][2] The manual and often variable
naming of structures in treatment planning systems led to inefficiencies and a high potential for
errors in data interpretation.

The introduction of the TG-263 report in 2018 provided a consensus-based set of guidelines for
standardizing this critical information. The core aim of TG-263 is to enhance safety and quality,
and to enable the seamless aggregation and analysis of data from diverse sources.

Quantitative Outcomes: A Snapshot of Improvement

While the full impact of TG-263 is a long-term endeavor, early data from individual institutions
and surveys of the radiation oncology community indicate a positive trend.
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One of the most direct measures of TG-263's impact is the reduction in nomenclature errors
and inconsistencies. A study on the implementation of TG-263 in a clinical setting demonstrated
a dramatic decrease in compliance errors through a phased approach.

. Mean Compliance Error Rate (* Standard
Phase of Implementation

Deviation)
Before TG-263 Implementation 31.8% (£ 17.4%)
Phase 1: Policy and Template Implementation 8.1% (£ 12.2%)
Phase 2: Automated Checking with Scripting 2.2% (+ 6.9%)

Table 1: Reduction in Nomenclature Compliance Errors with Phased TG-263 Implementation.
Data from a single-institution study illustrates a significant decrease in errors after the
introduction of TG-263 compliant templates and automated checking tools.

Another retrospective analysis quantified the baseline of structure name inconsistency and the
potential for efficiency gains by applying a tool to standardize homenclature according to TG-
263.

Patient Cohort Structure Name Inconsistency Rate

Prostate Cancer (PCa) 4.81%

Head and Neck Squamous Cell Carcinoma
(HNSCC)

10.76%

Table 2: Baseline Structure Name Inconsistency Rates Prior to TG-263 Standardization. This
data from a retrospective study highlights the extent of the nomenclature variability that existed
before the application of a standardization tool based on TG-263.

A survey of the radiation oncology community provides insight into the adoption and perception
of TG-263.
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Survey Metric Result

Belief in the Importance of a Nomenclature
83% (Important or Very Important)

Standard
Adoption of All or Portions of TG-263 61%
Primary Reason for Not Adopting Staffing and implementation effort

Table 3: Community Perceptions and Adoption of TG-263. A survey of physicists, dosimetrists,
and physicians indicates strong support for the principle of standardized nomenclature, though
challenges in implementation remain.

Experimental Protocols

The quantitative data presented is derived from two primary types of studies: a prospective
guality improvement project and a retrospective data analysis.

Methodology for Compliance Error Rate Study: This study followed a phased implementation of
TG-263.

o Baseline (Before Implementation): For six months prior to any intervention, the percentage of
non-compliant structure names was retrospectively calculated. An error was defined as any
structure name that did not adhere to the forthcoming TG-263 guidelines.

e Phase 1 (Policy and Templates): For the subsequent 18 months, TG-263 compliant
templates for each disease site were deployed in the treatment planning system. The mean
error percentage was calculated during this period.

e Phase 2 (Automation): Over the next 8 months, an automated script was introduced to check
for compliance and alert the user to any errors. The mean error rate was again calculated.

Methodology for Inconsistency Rate and Relabeling Study: This was a retrospective study that
developed and applied a tool called "Stature" to standardize existing radiation therapy plans.

« |dentification of Relevant Structures: Clinically relevant structures were identified based on
protocols from large randomized controlled trials for prostate cancer and head and neck

squamous cell carcinoma.
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e Synonym Identification and Mapping: Clinicians identified all synonymous names used for
each relevant structure in the institution's historical data and mapped them to the
corresponding TG-263 standard name.

e Quantification of Inconsistency: The structure name inconsistency was defined as the
percentage of structures that did not follow the institution's own local naming convention,
which was used as a proxy for a pre-TG-263 standard.

» Efficiency Measurement: The time required for a clinician to use the "Stature" tool to relabel
the structures in the HNSCC cohort was measured and compared to the estimated time for
manual relabeling.

Visualizing the Impact of TG-263

The following diagrams illustrate the conceptual shift in workflow and data management
brought about by the implementation of TG-263.
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Pre-TG-263: Inconsistent and Ambiguous Data Flow.
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Post-TG-263: Standardized and Efficient Data Flow.
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Core Tenets and Goals of TG-263.

In conclusion, the implementation of TG-263 represents a foundational step toward a more
data-driven and collaborative future in radiation oncology. While the ultimate benefits of
improved clinical trial outcomes and large-scale data analysis are still materializing, the initial
evidence strongly suggests that the adoption of these standardized nomenclatures is
significantly reducing ambiguity and improving the consistency and quality of data. The primary
challenges to broader implementation are not related to the validity of the standard, but rather
the practical aspects of workflow integration and resource allocation within clinical departments.
As automation tools become more widespread and the long-term benefits become more
evident, the adoption of TG-263 is expected to become a cornerstone of high-quality radiation
oncology practice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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